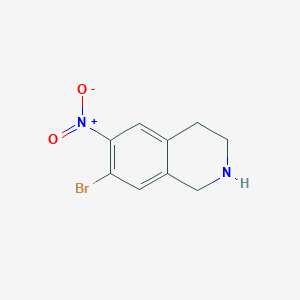
7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline
概要
説明
7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline (7-Br-6-NO2-THIQ) is an organic compound with a unique structure, consisting of a six-membered ring composed of four carbon atoms and two nitrogen atoms, with a bromine and nitro group attached. It is a member of the isoquinoline family, which is a group of compounds with a wide range of biological activities. 7-Br-6-NO2-THIQ has been studied extensively due to its potential applications in medicinal chemistry, as a synthetic intermediate or as a drug target.
科学的研究の応用
Synthesis and Chemical Properties
Convenient Synthesis Techniques
Researchers have developed methods for synthesizing derivatives of 7-bromo-1,2,3,4-tetrahydroisoquinoline, highlighting its significance as an intermediate in chemical synthesis. For instance, a method involving lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination, facilitates the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline and related compounds, emphasizing its versatility in organic synthesis (Zlatoidský & Gabos, 2009).
Novel Synthetic Approaches
Another study focuses on the reaction of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline with activated alkynes to afford tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides, demonstrating the compound's role in the synthesis of complex nitrogen-containing heterocycles, which could have implications in drug development and materials science (Voskressensky et al., 2010).
Biochemical Applications
Enzyme Inhibition Studies
A study on 3-alkyl-7-substituted-1,2,3,4-tetrahydroisoquinolines, including 7-bromo derivatives, evaluated their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT) and affinity for the alpha2-adrenoceptor. This research provides insights into the biochemical activity of such compounds and their potential therapeutic applications, particularly in the context of neurological disorders (Grunewald et al., 2005).
Local Anesthetic Activity and Toxicity Evaluation
In a recent study, a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, potentially including 7-bromo derivatives, was synthesized and their local anesthetic activity and acute toxicity were evaluated. This research underscores the compound's potential in developing new anesthetics with improved safety profiles, highlighting the importance of structural modifications to enhance therapeutic value while minimizing toxicity (Azamatov et al., 2023).
Safety and Hazards
作用機序
Target of Action
It is known that tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
THIQs are known to exert diverse biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability and require specific delivery methods for effective use.
Result of Action
As a THIQ, it may have diverse biological activities, but specific effects would depend on its exact mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline. For instance, it should be stored in a cool, dry place in a tightly closed container, and it is incompatible with oxidizing agents . Its insolubility in water could also affect its behavior in different environments .
特性
IUPAC Name |
7-bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14/h3-4,11H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIZUKAIRKGUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)
![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)

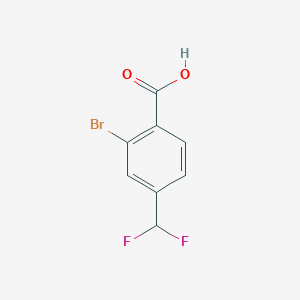

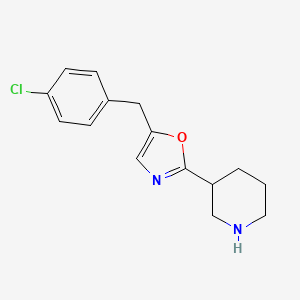


![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3034470.png)
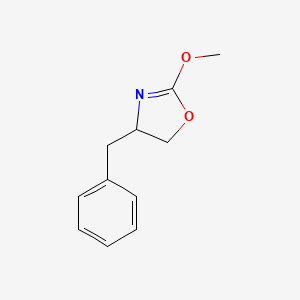

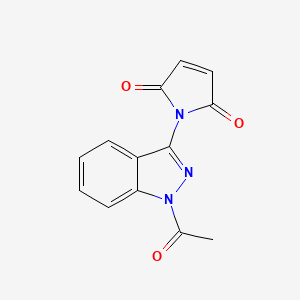
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3034480.png)

